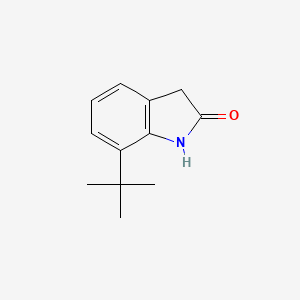
7-(tert-Butyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)indolin-2-one is a compound belonging to the indole family, characterized by a tert-butyl group attached to the seventh position of the indolin-2-one core. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . The indole nucleus is a key scaffold in many naturally occurring molecules, making it a significant target for synthetic modifications .
Preparation Methods
The synthesis of 7-(tert-Butyl)indolin-2-one can be achieved through several synthetic routes. One common method involves the amidation of 5-(chlorosulfonyl)indolin-2-one, which is prepared by sulfonylation of indolin-2-one with chlorosulfonic acid . Another approach includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, leading to the formation of 3-(tert-butylperoxy)indolin-2-one intermediates that can be further transformed into indoline-2,3-diones under air . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-diones.
Reduction: Reduction reactions can modify the indole nucleus, leading to different substituted indoles.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(tert-Butyl)indolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)indolin-2-one involves its interaction with molecular targets such as protein tyrosine kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(tert-Butyl)indolin-2-one include other indole derivatives such as:
3-Substituted-Indolin-2-One Derivatives: Known for their anti-inflammatory activity.
Indole-3-Acetic Acid: A plant hormone with diverse biological applications.
Indole-2-Carboxylates: Investigated for their antiviral properties.
What sets this compound apart is its unique tert-butyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-6-4-5-8-7-10(14)13-11(8)9/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
FSGXAKGMWAGFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


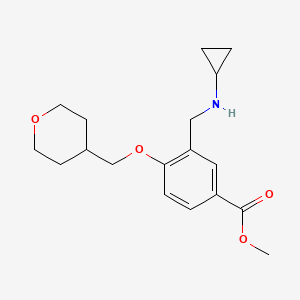
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)


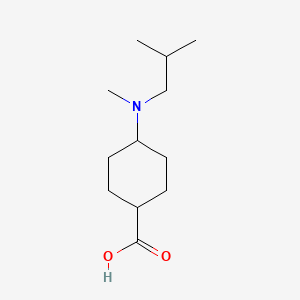
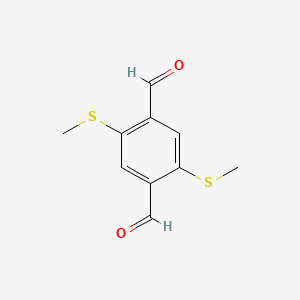

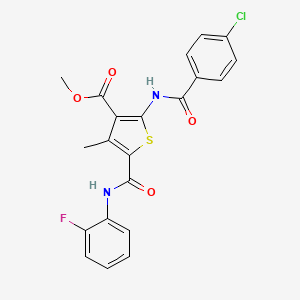

![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

